1-Benzoyl-2-methylpiperazine 1-Benzoyl-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 292063-50-4
VCID: VC8096480
InChI: InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
SMILES: CC1CNCCN1C(=O)C2=CC=CC=C2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

1-Benzoyl-2-methylpiperazine

CAS No.: 292063-50-4

Cat. No.: VC8096480

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoyl-2-methylpiperazine - 292063-50-4

Specification

CAS No. 292063-50-4
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name (2-methylpiperazin-1-yl)-phenylmethanone
Standard InChI InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Standard InChI Key SXAIXGMQDJUBDK-UHFFFAOYSA-N
SMILES CC1CNCCN1C(=O)C2=CC=CC=C2
Canonical SMILES CC1CNCCN1C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-Benzoyl-2-methylpiperazine has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Its structure combines a piperazine ring with a benzoyl substituent and a methyl group, as represented by the SMILES notation: CC1N(CCNC1)C(=O)C2=CC=CC=C2 . The compound’s stereochemistry is significant, with the (S)-enantiomer (CAS: 511254-92-5) being explicitly synthesized for targeted pharmacological studies .

Spectral Data

  • IR Spectroscopy: Key peaks include 1704 cm⁻¹ (C=O stretch) and 2875 cm⁻¹ (C-H stretch), consistent with the benzoyl and methyl groups .

  • Mass Spectrometry: The molecular ion peak appears at m/z 204.13 (M+H⁺), with fragmentation patterns confirming the piperazine backbone .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step reaction:

  • Formation of Methylpiperazine: 2-Methylpiperazine (CAS: 109-07-9) is prepared through alkylation or reduction of corresponding precursors .

  • Benzoylation: Methylpiperazine reacts with benzoyl chloride derivatives under alkaline conditions. For example, refluxing methylpiperazine with benzoyl chloride in dimethylformamide (DMF) and potassium carbonate yields 1-benzoyl-2-methylpiperazine with a 65–78% yield .

Reaction Conditions:

ParameterDetails
SolventDMF or THF
BaseK₂CO₃ or Et₃N
Temperature80°C (reflux)
Reaction Time10–12 hours
PurificationVacuum distillation or column chromatography

Stereochemical Control

The (S)-enantiomer is synthesized using chiral auxiliaries or asymmetric catalysis. For instance, (S)-2-methylpiperazine is treated with tert-butoxycarbonyl (Boc) protecting groups before benzoylation, achieving enantiomeric excess >90% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMF, DMSO, and ethanol (30 mg/mL); poorly soluble in aqueous buffers (0.33 mg/mL in PBS) .

  • Storage: Stable at -20°C for 1 month; hygroscopic in ambient conditions .

Pharmacological Applications

Enzyme Inhibition

1-Benzoyl-2-methylpiperazine derivatives exhibit inhibitory activity against tyrosinase, a key enzyme in melanogenesis. Docking studies reveal that the benzoyl group interacts with Arg268 and His residues in the enzyme’s active site, achieving pIC₅₀ values up to 4.99 .

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